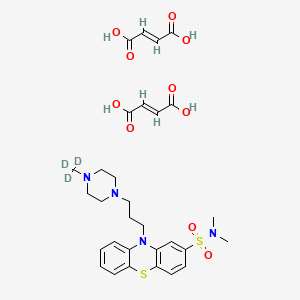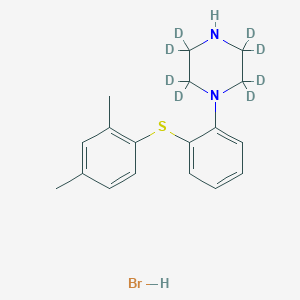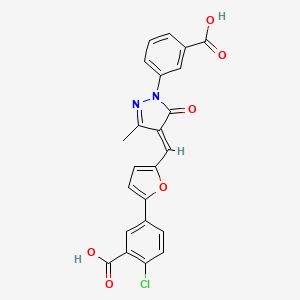
Tdrl-X80
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tdrl-X80 is a potent inhibitor of the xeroderma pigmentosum group A protein. This compound inhibits the DNA binding activity of xeroderma pigmentosum group A protein, which is crucial for the nucleotide excision repair pathway. This compound exhibits activity against single, double, and cisplatin-damaged DNA with IC50 values of 18, 20, and 29 μM in fluorescence polarization analyses, and with IC50 values of 21, 39, and 28 in ELISA analyses .
Méthodes De Préparation
The preparation of Tdrl-X80 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of benzoic acid substituents at either end of the molecule. The industrial production methods for this compound are not widely documented, but it is known that the compound is available in various quantities for research purposes .
Analyse Des Réactions Chimiques
Tdrl-X80 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents on the molecule are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tdrl-X80 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a research tool to study the inhibition of xeroderma pigmentosum group A protein and its effects on DNA binding activity.
Biology: this compound is utilized in biological studies to understand the role of xeroderma pigmentosum group A protein in nucleotide excision repair and its impact on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications in enhancing the efficacy of platinum-based anticancer drugs by inhibiting the DNA repair activity of xeroderma pigmentosum group A protein.
Industry: This compound is used in various industrial applications, particularly in the development of new drugs and therapeutic agents
Mécanisme D'action
Tdrl-X80 exerts its effects by inhibiting the DNA binding activity of xeroderma pigmentosum group A protein. This inhibition disrupts the nucleotide excision repair pathway, which is responsible for the removal of bulky adduct damage from DNA. The molecular targets of this compound include single-stranded DNA, double-stranded DNA, and cisplatin-damaged DNA. The pathways involved in the mechanism of action of this compound include the nucleotide excision repair pathway and the DNA damage response pathway .
Comparaison Avec Des Composés Similaires
Tdrl-X80 is unique compared to other similar compounds due to its potent inhibition of xeroderma pigmentosum group A protein and its specific activity against various forms of damaged DNA. Similar compounds include:
Tdrl-X57: This compound contains a methoxy-benzene substituent with a sulfomyl separating the benzoic acid and exhibits similar inhibitory activity against xeroderma pigmentosum group A protein.
Tdrl-X60: Another inhibitor of xeroderma pigmentosum group A protein, Tdrl-X60 has a different molecular structure but shares similar inhibitory properties
This compound stands out due to its higher potency and broader range of activity against different types of DNA damage.
Propriétés
Formule moléculaire |
C23H15ClN2O6 |
|---|---|
Poids moléculaire |
450.8 g/mol |
Nom IUPAC |
5-[5-[(E)-[1-(3-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C23H15ClN2O6/c1-12-17(21(27)26(25-12)15-4-2-3-14(9-15)22(28)29)11-16-6-8-20(32-16)13-5-7-19(24)18(10-13)23(30)31/h2-11H,1H3,(H,28,29)(H,30,31)/b17-11+ |
Clé InChI |
XZRBYOCWWJMJRZ-GZTJUZNOSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=CC=CC(=C4)C(=O)O |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=CC=CC(=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


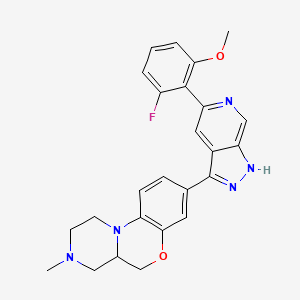
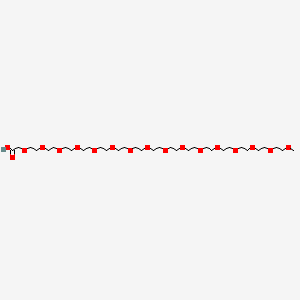
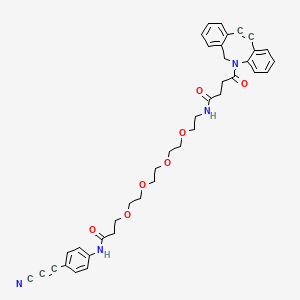
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
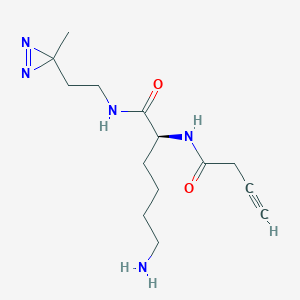
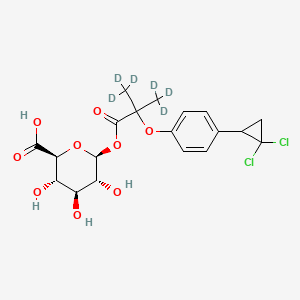
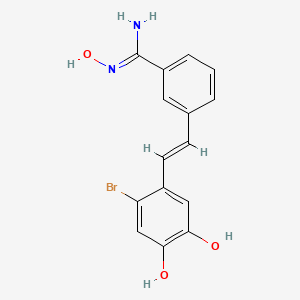
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)
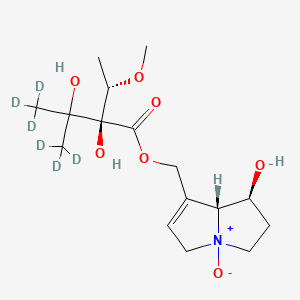
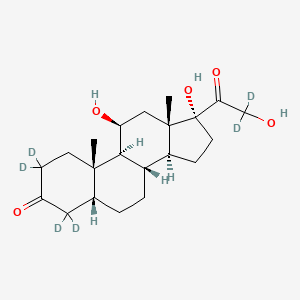
![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)
